Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)-
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Overview
Description
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- is a steroidal compound that plays a significant role in the synthesis of various corticosteroids. This compound is known for its complex structure and its importance in the pharmaceutical industry, particularly in the production of corticosteroids, which are used to treat a variety of conditions such as inflammation, allergies, and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- involves multiple steps. One of the greener and more economical routes for its synthesis is through the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, by an engineered Mycolicibacterium neoaurum . This process involves the partial degradation of the C17 side-chain of sterols.
The production of this compound can be achieved through a four-step chemical process:
- Hydrolysis of 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid methyl ester to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid.
- Decarboxylation rearrangement.
- Dehydration.
- Δ1 dehydrogenation .
Industrial Production Methods
In the industrial setting, the production of this compound involves similar steps but on a larger scale. The combined microbial and chemical process shows a total weight yield of up to 35.4%, which is significantly higher than current industrial routes . This method also has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and the abandonment of toxic catalysts.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various intermediates that are crucial for the synthesis of corticosteroids. For example, the oxidation of the compound can lead to the formation of pregnatetraenedione, a key intermediate in corticosteroid synthesis .
Scientific Research Applications
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It is studied for its role in steroid metabolism and its effects on biological systems.
Medicine: It is used in the production of corticosteroids, which are essential in treating conditions like inflammation, allergies, and autoimmune diseases.
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- involves its conversion into active corticosteroids. These corticosteroids exert their effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes. This modulation leads to the anti-inflammatory and immunosuppressive effects observed with corticosteroid use .
Comparison with Similar Compounds
Similar Compounds
Pregna-4,20-dien-3,6-dione: A steroid and synthetic pheromone known to activate the vomeronasal organ in men.
4,4,14α-trimethyl-3-oxo-5α-pregna-7,9(11)-diene-20-carboxylic acid: An insecticidal hydroxy acid isolated from certain entomopathogenic strains.
16α,17α-Epoxypregn-4-ene-3,20-dione: Another steroidal compound with similar structural features.
Uniqueness
What sets Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- apart from these similar compounds is its specific role in the synthesis of corticosteroids. Its unique structure allows for the efficient production of these vital pharmaceutical agents, making it an invaluable compound in both research and industrial applications.
Properties
CAS No. |
59476-83-4 |
---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O4/c1-12(20(25)26)16-6-7-17-15-5-4-13-10-14(23)8-9-21(13,2)18(15)11-19(24)22(16,17)3/h8-10,12,15-19,24H,4-7,11H2,1-3H3,(H,25,26)/t12?,15-,16+,17-,18-,19-,21-,22+/m0/s1 |
InChI Key |
GOJFQAWHNZEBKB-FETJCDNZSA-N |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O |
Canonical SMILES |
CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O |
Origin of Product |
United States |
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